![molecular formula C30H38N4O2 B2811729 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide CAS No. 946286-32-4](/img/structure/B2811729.png)
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C30H38N4O2 and its molecular weight is 486.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Compounds with structural similarities to the specified chemical have been investigated for their potential anti-inflammatory and analgesic properties. For instance, derivatives of (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, related in structure, have shown promising anti-inflammatory and analgesic activities without inducing gastric lesions, highlighting their potential as non-ulcerogenic agents (Berk, Erol, Kupeli, & Yeşilada, 2009). These findings suggest a promising avenue for developing new drugs that are effective in managing pain and inflammation while minimizing gastrointestinal side effects.
Antibacterial and Antifungal Agents
Another area of research focuses on the antimicrobial potential of structurally related compounds. Studies have synthesized novel derivatives demonstrating significant antibacterial and antifungal activities, presenting a promising route for the development of new antimicrobial agents. For example, thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012). These results indicate the potential of these compounds in addressing the growing concern of microbial resistance to existing antibiotics.
Neurokinin-1 Receptor Antagonism
The neurokinin-1 (NK1) receptor antagonists have been explored for clinical applications in managing emesis and depression. A structurally related compound was identified as a high affinity, orally active NK1 receptor antagonist, showing efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). This underscores the potential therapeutic applications of such compounds in the treatment of conditions mediated by the NK1 receptor.
Optical Device Applications
Research into the nonlinear optical properties of certain derivatives indicates potential applications in optical devices. One study demonstrated that a compound with structural similarities exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its utility in optical limiters and other device applications (Rahulan et al., 2014). This highlights the broader applicability of such compounds beyond biomedical research, extending into materials science and optical engineering.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O2/c1-32(2)26-14-12-25(13-15-26)29(34-21-19-33(20-22-34)27-7-5-4-6-8-27)23-31-30(35)18-11-24-9-16-28(36-3)17-10-24/h4-10,12-17,29H,11,18-23H2,1-3H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJLJPNOYDZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)
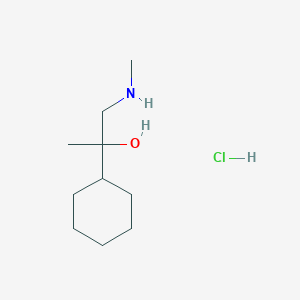
![7-ethyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2811652.png)
![ethyl 2-{3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)
![N-{[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2811655.png)
![Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2811656.png)
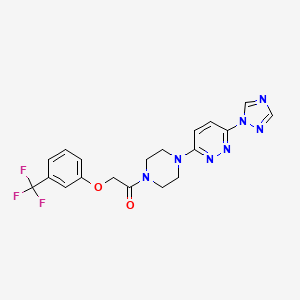
![1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2811658.png)

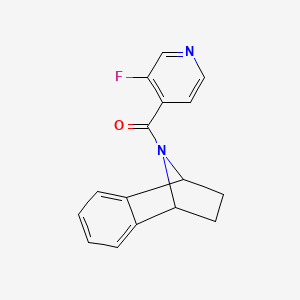
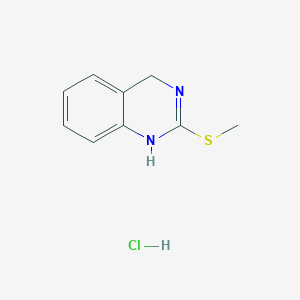
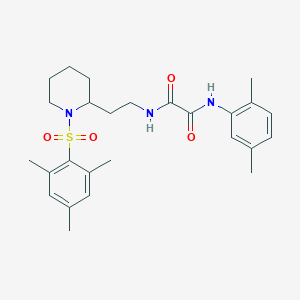
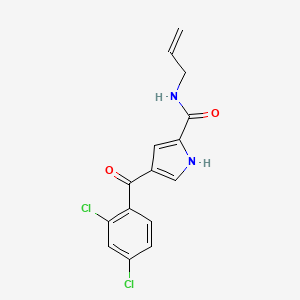
![tert-butyl7a-amino-octahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2811668.png)
